molecular formula C10H16O2 B12313846 Ethyl bicyclo[4.1.0]heptane-7-carboxylate CAS No. 52917-64-3

Ethyl bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B12313846
CAS No.: 52917-64-3
M. Wt: 168.23 g/mol
InChI Key: HEMMSWMOEFGELR-UHFFFAOYSA-N
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Description

Ethyl bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic ester with a norbornane-like framework. Its structure comprises a seven-membered bicyclo[4.1.0]heptane system with an ethyl ester substituent at the 7-position. The compound is synthesized via the addition of ethyl diazoacetate to cycloalkenes, followed by cyclopropanation . Key spectral data include an infrared (IR) carbonyl (C=O) stretch at 1670 cm⁻¹ and nuclear magnetic resonance (NMR) signals consistent with cyclopropane ring protons (δ 1.0–2.2 ppm) and ethyl groups (δ 0.98 ppm for CH3 and 2.48 ppm for CH2) . Elemental analysis matches the molecular formula C₁₀H₁₆O₂ (calculated: C 78.89%, H 10.59%; found: C 78.93%, H 10.56%) .

Properties

IUPAC Name

ethyl bicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)9-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMMSWMOEFGELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297317
Record name ethyl bicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52917-64-3
Record name NSC115513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl bicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclopropanation of a suitable precursor, such as cyclohexene, followed by esterification. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert cyclohexene into bicyclo[4.1.0]heptane . The resulting compound can then be esterified using ethanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl bicyclo[4.1.0]heptane-7-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Variation in Ester Substituents

Methyl Bicyclo[4.1.0]heptane-7-carboxylate

  • Molecular Formula : C₉H₁₄O₂ (MW 154.21) .
  • Key Differences : Replacing the ethyl group with a methyl ester reduces molecular weight and alters physical properties. Predicted properties include a density of 1.089 g/cm³ and boiling point of 234.1°C .
  • Applications : Used as a building block in organic synthesis, though spectral data are less documented compared to the ethyl analog .

This compound

  • Molecular Formula : C₁₀H₁₆O₂ (MW 184.23) .
  • Synthesis : 60% yield via treatment of bicyclo[4.1.0]heptane-7-carboxylic acid with ethyllithium .
  • Stability : Higher steric bulk of the ethyl group may enhance lipophilicity for pharmaceutical applications .

Functional Group Modifications

Ethyl (1a,6a,7a)-2-Oxo-bicyclo[4.1.0]heptane-7-carboxylate

  • Molecular Formula : C₁₀H₁₄O₃ (MW 182.22) .
  • Key Feature : A ketone group at the 2-position introduces additional polarity and reactivity.
  • Applications: Potential intermediate in medicinal chemistry due to dual carbonyl functionalities .

Ethyl 3-Azabicyclo[4.1.0]heptane-7-carboxylate

  • Molecular Formula: C₉H₁₅NO₂ (MW 169.22) .
  • Key Feature : Nitrogen substitution (aza) at the 3-position alters electronic properties and hydrogen-bonding capacity.
  • Applications : Lab-scale availability (discontinued commercially) suggests niche use in drug discovery .

Ring System Variations

Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula: C₉H₁₅NO₂ (MW 169.22) .
  • Key Differences: A [2.2.1] bicyclo framework (norbornane) instead of [4.1.0] reduces ring strain. Predicted boiling point is 234.1°C, similar to methyl analogs .
  • Applications : Used in enantioselective synthesis due to rigid stereochemistry .

Bicyclo[5.1.0]hexane-exo-6-carboxylic Acid Derivatives

  • Key Feature : Larger rings (e.g., bicyclo[5.1.0]hexane) exhibit lower strain, facilitating reactions like acetolysis .

Substituent Additions

Methyl 7-Phenylbicyclo[4.1.0]heptane-7-carboxylate

  • Molecular Formula : C₁₅H₁₈O₂ (MW 230.30) .
  • Key Feature : A phenyl group at the 7-position increases steric hindrance and aromatic interactions.
  • Applications : Utilized in metallocene complexes for catalysis .

3-Methyl-bicyclo[4.1.0]heptane-7-carboxylic Acid Ethyl Ester

  • Molecular Formula : C₁₁H₁₈O₂ (MW 182.26) .
  • Key Feature : Methyl substitution on the bicyclo ring modulates solubility and crystallinity .

Data Tables

Table 2: Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa
This compound 121–123 (29 mm Hg) N/A N/A
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate 234.1 (predicted) 1.089 9.96
Ethyl (1a,6a,7a)-2-oxo-bicyclo[4.1.0]heptane-7-carboxylate N/A N/A N/A

Biological Activity

Ethyl bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a bicyclic framework with a carboxylate functional group, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C10_{10}H14_{14}O2_2, and it has a molecular weight of approximately 170.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biochemical pathways:

  • Enzyme Interactions : This compound can interact with hydrolases and oxidoreductases, leading to metabolic transformations that enhance or modify its biological activity.
  • Hydrolysis : Under aqueous conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.
  • Competitive Inhibition : this compound may act as a competitive inhibitor for certain enzymes, blocking substrate access to active sites.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that similar bicyclic compounds have shown antimicrobial activity against various pathogens, indicating potential for further investigation into the antimicrobial efficacy of this compound.
  • Anti-inflammatory Effects : Some derivatives of bicyclic compounds have been reported to exhibit anti-inflammatory properties, suggesting that this compound may have similar effects through modulation of inflammatory pathways.

Case Study 1: Enzyme Interaction Analysis

A study investigated the interaction of this compound with various hydrolases in vitro. The results indicated that the compound inhibited enzyme activity in a dose-dependent manner, suggesting potential applications in regulating enzymatic pathways involved in metabolic disorders.

Case Study 2: Antimicrobial Activity Evaluation

In another study, derivatives of bicyclic compounds were tested against a panel of bacterial strains. The findings revealed that some derivatives exhibited significant antimicrobial activity, prompting further exploration into the structure-activity relationship (SAR) of this compound.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC10_{10}H14_{14}O2_2Bicyclic structure with carboxylate group
Mthis compoundC9_{9}H14_{14}O2_2Methyl ester instead of ethyl; different properties
Bicyclo[3.3.0]octaneC10_{10}H16_{16}Different ring size; less sterically hindered

This table highlights how the structural variations influence biological reactivity and potential applications.

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